

Pimasertib Objective Response Rate in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pimasertib

CAS No.: 1236699-92-5

Cat. No.: S548766

[Get Quote](#)

The following table summarizes the ORR for **pimasertib** from key clinical studies.

Trial Description	Phase	Patient Population	Treatment Regimen	Objective Response Rate (ORR)	Citation
EMR 20006-012 [1] [2]	II	Recurrent unresectable borderline or low-grade ovarian cancer	Pimasertib alone	12.1%	[1] [2]
EMR 20006-012 [1] [2]	II	Recurrent unresectable borderline or low-grade ovarian cancer	Pimasertib + SAR245409 (PI3K inhibitor)	9.4%	[1] [2]
FIRELIGHT-1 (Planned) [3]	II	RAF-altered solid tumors	DAY101 (pan-RAF inhibitor) + Pimasertib	Primary endpoint is ORR; results not yet reported	[3]

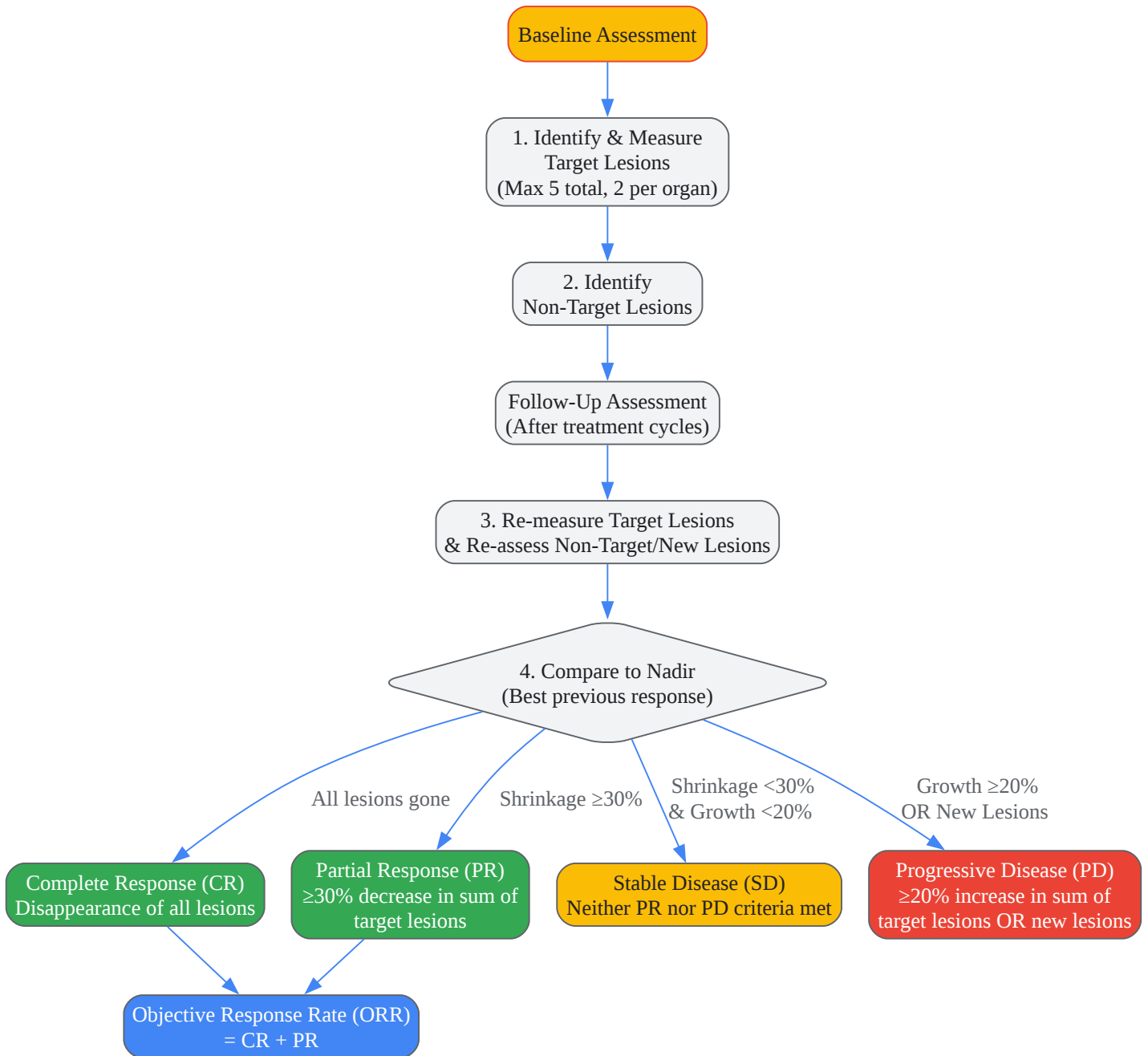
Trial Description	Phase	Patient Population	Treatment Regimen	Objective Response Rate (ORR)	Citation
Phase Ib/II Study [4]	Ib	Advanced solid tumors	Pimasertib + Voxtalisib (PI3K/mTOR inhibitor)	5% (across all dose escalation and expansion cohorts)	[4]
Phase I Trial [5]	I	Refractory advanced solid tumors	Pimasertib + Temsirolimus (mTOR inhibitor)	Best response was Stable Disease in 17/26 patients; no ORR reported	[5]

Understanding RECIST Criteria for ORR Assessment

In the trials cited, ORR was evaluated using **RECIST 1.1 (Response Evaluation Criteria in Solid Tumors, version 1.1)** [6] [3]. Here is a detailed overview of this key methodology:

- **Purpose:** RECIST is a standardized, anatomic-based set of rules used to objectively assess whether cancer patients receiving treatment experience a change in tumor burden [6].
- **Core Concept - Tumor Burden:** Tumor burden is quantified by measuring the size of specific "target lesions" on radiological scans like CT or MRI [6].
- **Measurement Method:** RECIST 1.1 uses **unidimensional measurements** (the longest diameter) of target lesions. It specifies a maximum of 5 total target lesions (with a maximum of 2 per organ) to represent the overall tumor burden at baseline [6].
- **ORR Calculation:** ORR is defined as the sum of the Complete Response (CR) and Partial Response (PR) rates [6].
 - **Complete Response (CR):** Disappearance of all target and non-target lesions [6].
 - **Partial Response (PR):** At least a **30% decrease** in the sum of diameters of target lesions, compared to the baseline sum, with no progression of non-target lesions or appearance of new lesions [6].

The diagram below illustrates the workflow for assessing tumor response using RECIST 1.1 criteria.



Click to download full resolution via product page

Research Context and Key Combinations

The data indicates that **pimasertib**'s development has largely focused on combination therapies to overcome resistance in the MAPK pathway.

- **Rationale for Combination Therapy:** The MAPK pathway (targeted by MEK inhibitors like **pimasertib**) has extensive cross-talk with other signaling pathways, particularly the PI3K/AKT/mTOR pathway. Inhibiting one can lead to compensatory activation of the other, causing resistance [5] [4]. This is why many trials tested **pimasertib** with PI3K or mTOR inhibitors.
- **Comparison with Other MEK Inhibitor Combinations:** Another recent study (NCT04967079) combining a different MEK inhibitor (trametinib) with a pan-RTK inhibitor (anlotinib) reported a much higher ORR of **65%** in patients with advanced non-G12C KRAS-mutant NSCLC [7]. This highlights the variability in efficacy between different MEK inhibitor-based combinations and their specific partners.

In summary, the available clinical data suggests that **pimasertib** has shown limited efficacy as a single agent or in combination with PI3K/mTOR inhibitors in the tested solid tumors.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. EMR 20006-012: A phase II randomized double-blind ... [pubmed.ncbi.nlm.nih.gov]
2. EMR 20006-012: A phase II randomized double-blind ... [sciencedirect.com]
3. Day One Announces First Patient Dosed in Phase 2 ... [ir.dayonebio.com]
4. A phase Ib dose-escalation and expansion study of the oral ... [nature.com]
5. Phase I trial of MEK 1/2 inhibitor pimasertib combined with ... [pmc.ncbi.nlm.nih.gov]

6. Objective response rate assessment in oncology [pmc.ncbi.nlm.nih.gov]

7. Coinhibition of the MEK/RTK pathway has high therapeutic ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Pimasertib Objective Response Rate in Clinical Trials]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548766#pimasertib-objective-response-rate-recist-criteria]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com